Steviol Acyl Glucuronide
Description
Contextualization within Diterpenoid Glycoside Metabolism
Steviol (B1681142) glycosides are classified as diterpenoid glycosides, a large family of natural products. nih.gov Their biosynthesis in the Stevia plant follows a complex pathway that begins with the synthesis of geranylgeranyl diphosphate (B83284) (GGPP), a common precursor for all diterpenoids. google.comagriculturejournals.czfrontiersin.org Through a series of enzymatic reactions, GGPP is converted to the aglycone backbone, steviol. agriculturejournals.cznih.gov This steviol core is then glycosylated—a process where sugar moieties are attached—to form the various sweet-tasting steviol glycosides found in the plant's leaves. nih.gov
When humans consume products containing steviol glycosides, these compounds are not absorbed intact through the upper gastrointestinal tract. scialert.netpurecircle.com Instead, they travel to the colon, where they are metabolized by the gut microbiota. purecircle.comeuropa.eulongdom.org In vitro studies using human fecal homogenates have demonstrated that anaerobic bacteria hydrolyze the various steviol glycosides, such as Stevioside (B1681144) and Rebaudioside A, by cleaving off their glucose units. foodstandards.govt.nznih.gov This process consistently yields a single, common aglycone: steviol. purecircle.comnih.gov
Once steviol is liberated, it is absorbed from the colon into the bloodstream. scialert.netimrpress.com From there, it is transported to the liver, where it undergoes phase II metabolism. scialert.netpurecircle.comeuropa.eu The primary metabolic transformation is conjugation with glucuronic acid, a process known as glucuronidation. europa.eunih.gov This reaction results in the formation of Steviol Acyl Glucuronide. europa.euimrpress.com This metabolite is the principal form of steviol found circulating in human plasma and is ultimately excreted from the body, predominantly in the urine. purecircle.comeuropa.euacs.org This metabolic pathway highlights a key difference between species; in rats, this compound is primarily excreted via the bile. scialert.neteuropa.euresearchgate.net The consistent conversion of all dietary steviol glycosides to steviol and subsequently to this compound is a cornerstone of their metabolic evaluation. longdom.orgnih.gov
Table 1: In Vitro Hydrolysis of Various Steviol Glycosides to Steviol by Human Fecal Homogenates This table presents data on the extent of hydrolysis of different rebaudioside compounds into the common aglycone, steviol, after incubation with human fecal samples. Data is adapted from in vitro studies reported by Purkayastha et al. (2014, 2016) and reflects the mean percentage of hydrolysis.
| Steviol Glycoside | Concentration (mg/mL) | Incubation Time (hours) | Extent of Hydrolysis (%) |
| Rebaudioside A | 0.2 | 8 | 52 - 101 |
| Rebaudioside A | 0.2 | 16 | 100 |
| Rebaudioside M | 0.2 | 8 | 46 - 91 |
| Rebaudioside M | 0.2 | 16 | 100 |
| Rebaudioside B | 0.2 | 24 | ~100 |
| Rebaudioside D | 0.2 | 8 | ~100 |
| Rebaudioside F | 0.2 | 24 | 64 - 82 |
| Steviolbioside | 0.2 | 24 | 77 - 82 |
| Source: Food Standards Australia New Zealand. foodstandards.govt.nz |
Foundational Methodological Approaches in this compound Studies
The study of this compound relies on a combination of in vitro and in vivo methods, supported by advanced analytical techniques for precise identification and quantification.
In Vitro Metabolism Models:
Colonic Metabolism Simulation: To study the initial hydrolysis of steviol glycosides, researchers utilize in vitro incubation tests with human fecal homogenates under anaerobic conditions. nih.govnih.gov These experiments simulate the environment of the human colon and are used to determine the rate and extent to which different glycosides are converted to steviol. foodstandards.govt.nz
Hepatic Metabolism Simulation: The subsequent glucuronidation of steviol is investigated using human liver fractions, particularly microsomes, which contain the necessary UDP-glucuronosyltransferase (UGT) enzymes. nih.govscience.gov By incubating steviol with liver microsomes and the cofactor UDP-glucuronic acid (UDPGA), scientists can study the kinetics of this compound formation. nih.gov
Pharmacokinetic Studies: Human and animal studies are essential for understanding the complete absorption, distribution, metabolism, and excretion (ADME) profile. In these studies, subjects are administered a specific steviol glycoside, and blood and urine samples are collected over time. foodstandards.govt.nzresearchgate.net Analysis of these samples reveals the plasma concentrations and urinary excretion of both steviol and its major metabolite, this compound, allowing for the determination of key pharmacokinetic parameters. foodstandards.govt.nzresearchgate.net
Analytical Instrumentation:
Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the foundational techniques used to separate this compound from other compounds in complex biological matrices like urine and plasma. foodstandards.govt.nzwur.nlgavinpublishers.commdpi.com
Mass Spectrometry Detection: Liquid Chromatography coupled with Mass Spectrometry (LC-MS) or Tandem Mass Spectrometry (LC-MS/MS) is the definitive method for identifying and quantifying this compound. europa.eufoodstandards.govt.nzwur.nlmdpi.com These techniques provide high sensitivity and selectivity, allowing for accurate measurement even at low concentrations. mdpi.com The use of electrospray ionization (ESI) in negative ion mode is common for detecting the deprotonated molecular ion [M-H]⁻ of the metabolite. nih.govwur.nl
Structural Elucidation: For the unambiguous identification and characterization of the metabolite, spectroscopic methods including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet (UV) spectroscopy are employed, particularly when isolating the compound for the first time. acs.org
Table 2: Summary of Analytical Techniques Used in this compound Research This table outlines the primary analytical methods employed for the separation, identification, and quantification of this compound in research settings.
| Method | Principle | Application |
| HPLC-UV | Separates compounds based on their interaction with a stationary phase; detection is based on UV light absorption. | Quantification of steviol glycosides and steviol; less common for the direct analysis of the glucuronide metabolite in complex matrices. foodstandards.govt.nzgavinpublishers.com |
| LC-MS | Combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. | Identification and quantification of steviol and its metabolites, including this compound, in biological samples. nih.govnih.govacs.org |
| UHPLC-MS/MS | An advanced form of LC-MS offering higher resolution and faster analysis times, with tandem mass spectrometry providing enhanced selectivity and structural information. | The gold standard for sensitive and specific quantification of this compound in pharmacokinetic studies and analysis of food and beverage products. wur.nlmdpi.com |
| NMR Spectroscopy | Analyzes the magnetic properties of atomic nuclei to provide detailed information about the structure and connectivity of a molecule. | Unambiguous structural characterization and confirmation of this compound isolated from biological samples. acs.org |
Properties
CAS No. |
885044-59-7 |
|---|---|
Molecular Formula |
C₂₆H₃₈O₉ |
Molecular Weight |
494.57 |
Synonyms |
β-D-Glucopyranuronic Acid 1-[(4α)-13-Hydroxykaur-16-en-18-oate] |
Origin of Product |
United States |
Biosynthesis and Biotransformation Pathways of Steviol Acyl Glucuronide
Glucuronidation Mechanisms of Steviol (B1681142) and Related Aglycones
Glucuronidation is a major Phase II metabolic reaction that attaches glucuronic acid to a substrate, such as steviol. frontiersin.org This process significantly increases the hydrophilicity of the compound, facilitating its elimination from the body. thieme-connect.com The reaction is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs) located primarily in the endoplasmic reticulum of liver cells, as well as in other tissues like the intestine. researchgate.netyoutube.com
The conjugation of steviol with glucuronic acid is specifically catalyzed by certain isoforms of the UGT enzyme superfamily. researchgate.netnih.gov Research has identified that the glucuronidation of steviol is primarily mediated by UGT2B7. researchgate.netnih.gov At lower concentrations of steviol, UGT2B7 is the main enzyme responsible for this biotransformation. researchgate.net However, at higher concentrations, UGT1A3 also contributes to the formation of steviol acyl glucuronide. researchgate.net These UGTs are responsible for the biotransformation of numerous endogenous compounds, such as bilirubin and steroids, as well as various xenobiotics. eur.nl The identification of UGT2B7 as the key enzyme provides a mechanistic basis for understanding the clearance of steviol. researchgate.net
| Enzyme Isoform | Role in Steviol Glucuronidation | Substrate Concentration |
| UGT2B7 | Primary mediating enzyme | Effective at low and high concentrations |
| UGT1A3 | Contributing enzyme | Active primarily at high concentrations |
The formation of this compound is dependent on the co-substrate uridine 5'-diphospho-glucuronic acid (UDPGA), which serves as the activated form of glucuronic acid. youtube.com UDP-glucuronic acid is synthesized from UDP-glucose. nih.gov During the enzymatic reaction catalyzed by UGTs, the glucuronyl group from UDPGA is transferred to the carboxylic acid group of the steviol molecule, forming an acyl glucuronide conjugate. eur.nl This conjugation reaction is essential for the detoxification and subsequent excretion of steviol. mdpi.com
Precursor Compounds and Metabolic Intermediates in this compound Biogenesis
The biogenesis of this compound begins with the metabolic breakdown of larger steviol glycoside molecules into their core aglycone, steviol.
The primary precursor for this compound is steviol. nih.govnih.gov Steviol itself is not typically ingested directly but is formed in the gastrointestinal tract from the hydrolysis of various steviol glycosides, such as stevioside (B1681144) and rebaudioside A, which are the sweet compounds extracted from the leaves of the Stevia rebaudiana plant. researchgate.netnih.gov This initial breakdown is performed by gut microbiota. Following its formation in the colon, steviol is absorbed into the bloodstream and transported to the liver, where it becomes a substrate for glucuronidation by UGT enzymes. researchgate.netmdpi.comnih.gov
The biosynthesis of this compound does not occur in the Stevia rebaudiana plant. The plant's metabolic pathways are geared towards synthesizing a variety of steviol glycosides, not glucuronides. nih.govresearchgate.net In planta, the biosynthesis starts with geranylgeranyl pyrophosphate and proceeds through multiple steps to form steviol. scispace.comsteviashantanu.com The plant then utilizes UDP-dependent glycosyltransferases (UGTs) to attach glucose units (from the donor UDP-glucose) to the steviol core at different positions, creating sweet-tasting compounds like stevioside and rebaudioside A. nih.govnih.govresearchgate.net This process, known as glycosylation, is fundamentally different from the glucuronidation that occurs in mammals for detoxification and excretion.
Comparative Biotransformation across In Vitro and In Vivo Biological Systems (Excluding Human Clinical Outcomes)
The metabolism of steviol to this compound has been studied in both laboratory (in vitro) and whole organism (in vivo) settings, revealing important details about its biotransformation.
In vitro studies using human and rat liver microsomes have been instrumental in identifying the specific UGT enzymes involved in steviol glucuronidation, namely UGT2B7 and UGT1A3. researchgate.net These systems allow for the investigation of kinetic parameters and enzyme specificity in a controlled environment. For example, studies with human liver microsomes have demonstrated that steviol can be classified as a high-clearance compound, indicating efficient glucuronidation. nih.gov
In vivo studies in rats show that after oral administration of steviol glycosides, they are hydrolyzed to steviol, which is then absorbed and conjugated in the liver to form steviol glucuronide. nih.gov However, the excretion route for the final metabolite differs between species. In rats, steviol glucuronide is primarily excreted in the faeces. nih.gov This is attributed to a lower molecular weight threshold for biliary excretion in rats compared to humans. mdpi.comnih.gov In humans, steviol glucuronide is the main metabolite found in the blood and is rapidly eliminated through the urine. mdpi.com These comparative studies highlight both the similarities in the core metabolic pathway (hydrolysis followed by glucuronidation) and the species-specific differences in excretion.
| System | Key Findings |
| In Vitro (Human/Rat Liver Microsomes) | - Identified UGT2B7 and UGT1A3 as key enzymes. researchgate.net- Determined kinetic parameters of the glucuronidation reaction. researchgate.net- Classified steviol as a high-clearance compound. nih.gov |
| In Vivo (Rat Models) | - Confirmed hydrolysis of steviol glycosides to steviol, followed by absorption and conjugation. nih.gov- Steviol glucuronide is the major metabolite. mdpi.com- Primary excretion route is through faeces via bile. nih.gov |
In Vitro Metabolic Models (e.g., Liver Microsomes, S9 Fractions, Cell Lines)
In vitro metabolic models are crucial for elucidating the enzymatic pathways involved in the formation of this compound. These systems, primarily derived from liver tissue, allow for the detailed study of metabolic reactions under controlled laboratory conditions.
Detailed Research Findings:
Research using various in vitro systems has confirmed that the liver is the primary site for the conversion of steviol to this compound. This biotransformation is a Phase II conjugation reaction known as glucuronidation. nih.govresearchgate.net
Liver Microsomes: Human liver microsomes (HLMs) are subcellular fractions of the liver's endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, including UDP-glucuronosyltransferases (UGTs). mdpi.comnih.gov Studies utilizing HLMs have been instrumental in identifying the specific UGT enzymes responsible for steviol glucuronidation. Research indicates that UGT2B7 is a primary enzyme mediating this reaction. nih.govresearchgate.net The metabolic clearance of steviol was found to be approximately four times lower in human liver microsomes compared to rat liver microsomes. steviashantanu.com
S9 Fractions: The S9 fraction is a supernatant preparation from a liver homogenate that contains both microsomal and cytosolic enzymes. mdpi.comuni-regensburg.de This provides a more comprehensive metabolic profile than microsomes alone, as it includes both Phase I and Phase II enzymes. uni-regensburg.de The use of S9 fractions confirms that glucuronidation is the principal metabolic pathway for steviol in the liver, leading to the formation of its glucuronide conjugate.
Cell Lines: Studies using the human intestinal Caco-2 cell line have demonstrated that the permeability and transport of steviol are significantly higher than that of its parent glycosides, like stevioside. nih.gov This supports the in vivo observation that steviol, not the intact glycoside, is the compound absorbed from the gut before undergoing hepatic metabolism.
The glucuronidation reaction involves the transfer of glucuronic acid from the cofactor uridine 5'-diphospho-glucuronic acid (UDPGA) to steviol, forming the more water-soluble this compound, which can be readily excreted. nih.gov
In Vivo Animal Models (Mechanistic Fate and Excretion Pathways)
In vivo studies using animal models, particularly rats, have been essential for understanding the complete metabolic fate of steviol glycosides, from ingestion to excretion of the final metabolite, this compound.
Mechanistic Fate and Excretion Pathways:
The metabolic pathway is consistent across species, including rats and humans: steviol glycosides are hydrolyzed to steviol by gut bacteria, steviol is absorbed, and then conjugated in the liver to form steviol glucuronide. steviashantanu.comeuropa.eu However, the final excretion route of this metabolite shows a notable species-specific difference. europa.euimrpress.com
Absorption and Metabolism: In rats, orally administered steviol glycosides like stevioside and rebaudioside A pass to the lower intestine where they are completely metabolized to steviol by the intestinal microflora. nih.govplantsjournal.com This steviol is then absorbed into the portal circulation and transported to the liver, where it is extensively metabolized to steviol glucuronide. steviashantanu.comovid.com Studies in rats have detected steviol in portal venous blood following oral administration of stevioside. nih.gov
Excretion in Rats: The primary route of excretion for steviol glucuronide in rats is via the bile into the feces. europa.euovid.com This is attributed to a difference in the molecular weight threshold for biliary excretion of organic anions. In rats, compounds with a molecular weight greater than approximately 325 Da are preferentially eliminated in the bile. nih.govovid.com Steviol glucuronide, with a molecular weight of 494.58 g/mol , exceeds this threshold and is therefore subject to significant biliary excretion. ovid.com
Excretion in Other Animal Models: Studies in hamsters have also been conducted, showing that following administration of stevioside, various metabolites including steviol can be detected in the feces. steviashantanu.com
This difference in excretion pathways is a key finding from animal model research and highlights the importance of considering species-specific physiological differences when extrapolating metabolic data.
Chemical Synthesis and Derivatization Strategies for Steviol Acyl Glucuronide
Total Synthesis Approaches to Steviol (B1681142) Acyl Glucuronide
The total synthesis of Steviol Acyl Glucuronide focuses on the construction of the final molecule from the steviol aglycone and a protected glucuronic acid donor. While the de novo total synthesis of the complex diterpenoid steviol core is a formidable challenge, the more common approach in this context involves the chemical coupling of readily available steviol with a suitable glucuronic acid derivative. This process requires careful control of stereochemistry and the use of protecting groups to achieve the desired product.
A critical step in the synthesis is the stereoselective formation of the glycosidic bond, which must result in the β-anomer to mirror the structure of the natural metabolite. The stereochemical outcome is largely controlled by the choice of the glycosyl donor and the reaction conditions.
One established method is the Koenigs-Knorr reaction, which utilizes a glycosyl halide, such as an acetobromoglucuronate, as the glycosyl donor. researchgate.netwikipedia.org The presence of a participating protecting group, typically an acetyl or benzoyl group, at the C-2 position of the glucuronic acid donor is crucial. This group provides anchimeric assistance, leading to the formation of a stable dioxolanium ion intermediate. wikipedia.org Subsequent nucleophilic attack by the steviol carboxylate at the anomeric center (C-1) proceeds via an SN2 mechanism, resulting in a predictable 1,2-trans configuration, which corresponds to the desired β-glycoside. wikipedia.orgnih.gov Promoters for this reaction often include heavy metal salts like silver carbonate or mercury(II) cyanide. wikipedia.org
Alternative methodologies for stereoselective glucuronidation include the use of other glycosyl donors like trichloroacetimidates or glycosyl fluorides, which can be activated under specific conditions to yield the β-anomer with high selectivity. nih.gov
Table 1: Methodologies for Stereoselective β-Glucuronidation
| Glycosyl Donor | Promoter/Catalyst | Key Feature |
|---|---|---|
| Acetyl-protected glucuronyl bromide | Silver carbonate, Mercury(II) salts | C-2 acyl group provides anchimeric assistance for β-selectivity. wikipedia.org |
| Trichloroacetimidate donors | Lewis acids (e.g., BF3·Et2O) | Highly reactive donors allowing for glycosylation under mild conditions. nih.gov |
| Glycosyl fluorides | Lewis acids | Stable donors requiring specific activation. |
The linkage between steviol and glucuronic acid in this compound is an ester bond, specifically an acylal, formed between the C-19 carboxylic acid of steviol and the anomeric hydroxyl group of glucuronic acid. This bond is constructed during the glycosylation step, where the steviol carboxylate acts as the nucleophile attacking the activated glucuronic acid donor.
A typical protocol involves the reaction of the steviol carboxylate with a protected glucuronic acid bromide, such as methyl 2,3,4-tri-O-acetyl-α-D-glucopyranosyluronate bromide. researchgate.net This reaction is often facilitated by a base like potassium carbonate in a biphasic system with a phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide) to enhance the nucleophilicity of the steviol carboxylate. researchgate.net
While direct glycosylation of the carboxyl group is the primary method, general esterification techniques are fundamental to synthesizing analogs or derivatives. The Steglich esterification, for instance, is a mild method for forming ester bonds using a carbodiimide (B86325) coupling agent like N,N′-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), along with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.govwikipedia.orgnih.gov This reaction proceeds through an O-acylisourea intermediate, which is then attacked by the alcohol, or in this context, the anomeric hydroxyl of the sugar, to form the ester. nih.govwikipedia.org Such methods are invaluable for creating derivatives where the linkage might be different or for coupling fragments during the synthesis of complex analogs. researchgate.net
Semi-Synthetic Modifications from Natural Precursors
A more practical and widely used approach to synthesizing this compound and its analogs is through the semi-synthesis from abundant natural precursors. researchgate.net The most common starting materials are stevioside (B1681144) and rebaudioside A, which can be hydrolyzed to yield the aglycone, steviol. eurekaselect.comnih.gov
A representative semi-synthetic route is as follows:
Hydrolysis: Stevioside is hydrolyzed under acidic, basic, or enzymatic conditions to cleave the sugar moieties, yielding steviol. nih.gov
Protection: The C-13 tertiary hydroxyl group of steviol is selectively protected, commonly through acetylation with acetic anhydride (B1165640) in pyridine. researchgate.net This step prevents unwanted side reactions during the subsequent glycosylation.
Glycosylation: The protected steviol is then coupled with a protected glucuronic acid donor (e.g., methyl 2,3,4-tri-O-acetyl-α-D-glucopyranosyluronate bromide) at the C-19 carboxyl group, as described in the total synthesis section. researchgate.net
Deprotection: The final step involves the removal of all protecting groups. The acetyl groups on the sugar and the C-13 position, as well as the methyl ester on the glucuronic acid, are typically removed by hydrolysis under basic conditions (e.g., potassium hydroxide (B78521) or triethylamine (B128534) in methanol/water) to yield the final this compound. researchgate.net
This semi-synthetic pathway offers an efficient and economical route to the target molecule by leveraging the complex, pre-formed structure of natural steviol. researchgate.net
Chemoenzymatic Synthesis of this compound Analogs
Chemoenzymatic synthesis combines the efficiency and selectivity of biocatalysts with the versatility of chemical reactions to create complex molecules and their analogs. researchgate.netnih.gov While the direct enzymatic synthesis of this compound is not widely reported, enzymes play a crucial role in modifying steviol and its glycosides to generate diverse analogs.
Enzymatic transformations can be employed at various stages:
Precursor Generation: Glycosidases, such as β-glucosidase, can be used for the selective hydrolysis of natural steviol glycosides to produce steviol or specific intermediates like rubusoside (B1680263) or steviolbioside. nih.govresearchgate.net This enzymatic approach avoids the harsh conditions of acid hydrolysis, which can lead to rearrangements of the steviol skeleton. nih.gov
Transglycosylation: Enzymes like cyclodextrin (B1172386) glucanotransferases (CGTases) are used to transfer additional glucose units to existing steviol glycosides. steviashantanu.comgoogle.com This process, known as transglycosylation, creates novel glycoside analogs with modified taste profiles. While this typically modifies existing sugar chains rather than forming the acyl glucuronide bond, it demonstrates the power of enzymes in derivatizing the steviol scaffold. steviashantanu.comresearchgate.net
Regioselective Modifications: In the broader context of diterpenoid synthesis, enzymes like cytochrome P450 monooxygenases can be used for late-stage, regioselective C-H oxidation of the diterpene core, allowing for the creation of hydroxylated analogs that would be difficult to access through traditional chemical methods. nih.gov UDP-glucosyltransferases (UGTs) are the enzymes responsible for glycosylation in the natural biosynthesis pathway and are key targets for biotechnological production of steviol glycosides. nih.govwikipedia.org
These enzymatic steps can be combined with chemical glycosylation or esterification to produce a wide array of novel this compound analogs. nih.govdoi.org
Synthesis of this compound Analogs and Reference Standards
The synthesis of analogs and high-purity reference standards is essential for pharmacological studies, metabolic research, and regulatory analysis. mdpi.com Analytical standards are required for the accurate identification and quantification of metabolites like this compound in biological samples. nih.govchromatographyonline.com
The synthetic strategies described previously are employed to generate these critical compounds:
Analog Synthesis: Analogs can be created by modifying each component of the molecule. The steviol core can be altered prior to glycosylation, different sugar acids (e.g., galacturonic acid) can be used instead of glucuronic acid, or the acyl linkage can be modified. researchgate.netresearchgate.net For example, synthesizing the 19-O-β-D-galactopyranosyl ester of steviolmonoside has been reported for use as an internal standard in analytical methods. researchgate.net
Reference Standard Preparation: Semi-synthesis starting from purified steviol is the most common method for preparing the this compound reference standard. researchgate.net The synthesis is followed by rigorous purification, typically using preparative High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), to ensure high purity (>95%). nih.gov The structure and purity of the final compound are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.govgoogle.com The availability of these pure standards is a prerequisite for validating analytical methods used in food safety and pharmacokinetic studies. chromatographyonline.comresearchgate.net
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Steviol |
| Stevioside |
| Rebaudioside A |
| Rebaudioside B |
| Rebaudioside C |
| Rubusoside |
| Steviolbioside |
| Isosteviol |
| Glucuronic acid |
| Galacturonic acid |
| Acetic anhydride |
| Pyridine |
| Potassium carbonate |
| Tetrabutylammonium bromide |
| Potassium hydroxide |
| Triethylamine |
| Methanol |
| N,N′-dicyclohexylcarbodiimide (DCC) |
| N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) |
| 4-dimethylaminopyridine (DMAP) |
| Boron trifluoride etherate (BF3·Et2O) |
| Silver carbonate |
Advanced Analytical Methodologies for Steviol Acyl Glucuronide Characterization and Quantification
Chromatographic Separation Techniques
Chromatography is the cornerstone for isolating Steviol (B1681142) Acyl Glucuronide from complex mixtures prior to its detection and measurement. The choice of technique is dictated by the physicochemical properties of the analyte, particularly its polarity and volatility.
High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are the most widely employed techniques for the analysis of non-volatile, polar compounds like Steviol Acyl Glucuronide. mdpi.com UPLC, which utilizes columns packed with sub-2 µm particles, offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and faster analysis times. kuleuven.be
The separation of this compound is typically achieved using reversed-phase chromatography. C18 columns are frequently used, providing a nonpolar stationary phase that retains the analyte based on hydrophobic interactions. researchgate.net A gradient elution is commonly employed, where the mobile phase composition is varied over time to achieve optimal separation. The mobile phase often consists of a mixture of an aqueous component, such as water with an acid modifier like formic acid to improve peak shape and ionization efficiency, and an organic solvent, typically acetonitrile. researchgate.netunimi.it Detection is commonly performed using UV absorbance, often around 210 nm, or more specifically and sensitively, by coupling the chromatograph to a mass spectrometer. mdpi.comltscientific.com The development of these methods is critical, as achieving baseline separation is challenging due to the structural similarities among steviol glycosides and their metabolites. mdpi.com
Table 1: Typical HPLC/UPLC Parameters for Steviol Metabolite Analysis
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | Reversed-Phase C18 or Amide; sub-2 µm particle size for UPLC | Separates compounds based on polarity. Amide columns can offer alternative selectivity. |
| Mobile Phase A | Water with 0.05-0.1% Formic Acid | Aqueous component of the mobile phase; acid modifier improves peak shape and ionization. |
| Mobile Phase B | Acetonitrile | Organic solvent used to elute analytes from the column. |
| Elution Mode | Gradient | Varies mobile phase composition for optimal separation of a complex mixture. |
| Flow Rate | 0.2 - 0.5 mL/min | Determines the speed of the analysis and influences separation efficiency. |
| Column Temperature | 30 - 50 °C | Maintains consistent retention times and can improve peak shape. |
| Injection Volume | 1 - 10 µL | The amount of sample introduced onto the column. |
| Detection | UV (210 nm) or Mass Spectrometry (MS) | UV provides general quantification, while MS offers high selectivity and structural information. |
Gas Chromatography (GC) is a powerful separation technique, but it is generally reserved for volatile and thermally stable compounds. This compound, being a polar, non-volatile glycoside, cannot be directly analyzed by GC. nih.gov Therefore, a chemical derivatization step is mandatory to increase its volatility and thermal stability. nih.gov
The most common derivatization process for polar analytes like glucuronides is silylation. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) in combination with trimethylchlorosilane (TMCS) are used to replace the active hydrogen atoms in hydroxyl and carboxyl groups with trimethylsilyl (B98337) (TMS) groups. nih.gov This process significantly reduces the polarity and increases the volatility of the molecule, making it amenable to GC analysis. Once derivatized, the analyte is separated on a capillary column, such as a DB-5MS, and typically detected using a mass spectrometer (GC-MS). nih.govresearchgate.net While effective, the need for derivatization adds complexity and potential for variability in the analytical workflow.
Mass Spectrometry (MS) for Structural Elucidation and Quantitative Analysis
Mass Spectrometry (MS) is an indispensable tool for the analysis of this compound. It offers unparalleled sensitivity and specificity, enabling both the definitive identification of the compound and its precise quantification, even at trace levels in complex biological matrices. mdpi.comltscientific.com When coupled with liquid chromatography (LC-MS), it becomes the gold standard for metabolite analysis. taylorandfrancis.com
High-Resolution Mass Spectrometry (HRMS), often utilizing technologies like Orbitrap or Time-of-Flight (TOF) analyzers, provides highly accurate mass measurements, typically with errors of less than 5 parts per million (ppm). researchgate.netunimi.it This precision allows for the unambiguous determination of the elemental composition of the parent ion and its fragment ions. mdpi.com For this compound, HRMS can confirm its molecular formula and differentiate it from other isobaric species—compounds that have the same nominal mass but different elemental compositions. researchgate.net This capability is crucial for identifying unknown transformation products and confirming the identity of metabolites in complex samples. researchgate.net Analyses are often performed in negative ion mode, where the deprotonated molecule [M-H]⁻ is the main ion observed. unimi.it
Table 2: Exemplary HRMS Data for a Hypothetical this compound Isomer
| Parameter | Value |
|---|---|
| Molecular Formula | C₂₆H₃₈O₉ |
| Theoretical Monoisotopic Mass | 494.2516 Da |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Observed Ion | [M-H]⁻ |
| Measured m/z (Hypothetical) | 493.2444 |
| Mass Accuracy (Hypothetical) | < 2 ppm |
Tandem Mass Spectrometry (MS/MS) is a powerful technique used for structural elucidation. In an MS/MS experiment, a specific precursor ion (e.g., the [M-H]⁻ ion of this compound) is selected and then fragmented by collision-induced dissociation (CID). The resulting product ions are then mass-analyzed, generating a fragmentation spectrum that serves as a structural fingerprint of the molecule. nih.govmdpi.com
For glucuronide conjugates, a characteristic fragmentation pattern is the neutral loss of the glucuronic acid moiety (C₆H₈O₆), which corresponds to a mass loss of 176.0321 Da. nih.gov This specific neutral loss is a strong indicator of the presence of a glucuronide conjugate. nih.govuab.edu Further fragmentation of the remaining aglycone (steviol) provides additional structural confirmation. By analyzing these fragmentation pathways, researchers can determine the site of glucuronidation and confirm the identity of the aglycone. nih.govresearchgate.net
Table 3: Predicted MS/MS Fragmentation for this compound [M-H]⁻
| Precursor Ion (m/z) | Product Ion (m/z) | Description of Neutral Loss |
|---|---|---|
| 493.24 | 317.21 | Loss of glucuronic acid moiety (176.03 Da) |
| 493.24 | 449.25 | Loss of CO₂ (44.0 Da) from the carboxyl group |
| 317.21 | 299.20 | Loss of H₂O (18.01 Da) from Steviol aglycone |
| 317.21 | 271.19 | Loss of H₂O and CO (46.0 Da) from Steviol aglycone |
Acyl glucuronides are known to be potentially reactive metabolites that can undergo intramolecular acyl migration, where the acyl group moves from the initial 1-β-O position to other hydroxyl groups on the glucuronic acid ring, forming positional isomers (e.g., 2-O, 3-O, and 4-O-acyl isomers). nih.govwaters.com These isomers have the exact same mass and often produce very similar MS/MS fragmentation patterns, making them indistinguishable by conventional mass spectrometry. nih.gov
Ion Mobility-Mass Spectrometry (IM-MS) introduces an additional dimension of separation based on the size, shape, and charge of an ion, which is characterized by its collision cross-section (CCS). waters.comnih.gov This technique physically separates isomeric ions in the gas phase before they enter the mass analyzer. researchgate.net Techniques like Drift Tube Ion Mobility Spectrometry (DTIMS) and Traveling Wave Ion Mobility Spectrometry (TWIMS) can resolve the different acyl migration isomers of this compound, allowing for their individual detection and characterization. waters.comresearchgate.net This capability is crucial for studying the stability and reactivity of this compound, as the rate of acyl migration can be an important factor in its biological activity. waters.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the complete structural elucidation of this compound. hyphadiscovery.com It provides unambiguous information about the molecular framework, the connectivity of atoms, and the three-dimensional arrangement of the molecule. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a comprehensive structural assignment can be achieved. iosrphr.orgnih.gov
One-dimensional NMR experiments, specifically Proton (¹H) and Carbon-13 (¹³C) NMR, provide fundamental information about the chemical environment of each proton and carbon atom within the this compound molecule.
¹H NMR: The ¹H NMR spectrum reveals the number of distinct proton environments, their chemical shifts (δ), signal multiplicity (e.g., singlet, doublet, triplet), and coupling constants (J). This information helps to identify key structural features, such as the protons on the steviol backbone, the glucuronic acid moiety, and any acyl groups. For instance, the anomeric proton of the glucuronide unit typically appears as a doublet at a characteristic downfield chemical shift. researchgate.net
¹³C NMR: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule, including quaternary carbons that are not visible in the ¹H NMR spectrum. The chemical shifts of the carbon signals are indicative of their functional group type (e.g., C=O, C-O, C=C, CH, CH₂, CH₃). This spectrum is essential for confirming the carbon framework of the steviol core and the glucuronide moiety. nih.gov
The data obtained from these 1D experiments allow for the initial mapping of the molecule's core structure and the identification of its primary components. iosrphr.org
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for a Steviol Glycoside Core Structure
| Atom Position | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) |
| H-17a | 4.85 (s) | 104.2 |
| H-17b | 5.05 (s) | 104.2 |
| C-4 | - | 43.8 |
| C-5 | 1.10 (m) | 57.1 |
| C-13 | - | 86.5 |
| C-16 | - | 154.1 |
| C-18 | 1.22 (s) | 21.9 |
| C-19 | - | 176.8 |
| C-20 | 0.95 (s) | 15.8 |
| Anomeric H (Glc) | 5.45 (d, J=7.8 Hz) | - |
| Anomeric C (Glc) | - | 95.8 |
Note: This table presents typical chemical shift values for key atoms in a steviol glycoside structure, which serves as a foundational model for this compound. Actual values may vary depending on the specific acyl group and solvent used. researchgate.netscirp.org
While 1D NMR provides foundational data, 2D NMR experiments are indispensable for assembling the complete molecular puzzle, defining stereochemistry, and establishing the precise linkage points between the steviol, acyl, and glucuronide components. science.gov
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). sdsu.edu It reveals proton-proton connectivity within individual spin systems, allowing for the tracing of the proton network throughout the steviol backbone and the glucuronic acid ring. longdom.org
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. princeton.edu This provides unambiguous one-bond ¹H-¹³C correlations, definitively assigning protons to their respective carbons and confirming the carbon framework identified in the ¹³C NMR spectrum. sdsu.eduresearchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for connecting the different structural fragments of the molecule. princeton.edu It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). sdsu.edu This technique is instrumental in determining the linkage position of the glucuronic acid moiety to the steviol core and the attachment point of the acyl group.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of whether they are connected through bonds. science.gov It detects through-space correlations between protons that are close to each other (typically <5 Å). This is vital for determining the relative stereochemistry and conformation of the molecule, for example, by showing the spatial relationship between protons on the steviol core and those on the glucuronide sugar. researchgate.net
Table 2: Information Derived from 2D NMR Techniques for this compound
| 2D NMR Experiment | Type of Correlation | Information Gained |
| COSY | ¹H – ¹H (through 2-3 bonds) | Identifies adjacent protons; maps out proton spin systems within the steviol and glucuronide units. sdsu.edulongdom.org |
| HSQC | ¹H – ¹³C (through 1 bond) | Directly links protons to their attached carbons, confirming C-H assignments. princeton.eduresearchgate.net |
| HMBC | ¹H – ¹³C (through 2-3 bonds) | Establishes long-range connectivity between different parts of the molecule, confirming linkage points. science.govprinceton.edu |
| NOESY | ¹H – ¹H (through space) | Determines spatial proximity of protons, elucidating stereochemistry and molecular conformation. science.govresearchgate.net |
Other Spectroscopic Techniques (e.g., IR, UV-Vis)
While NMR provides the most detailed structural information, other spectroscopic techniques like Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy offer complementary data for characterization and quantification.
UV-Vis Spectroscopy: Steviol glycosides and their metabolites typically exhibit maximum UV absorption at wavelengths around 196-205 nm. researchgate.net This property is often utilized in High-Performance Liquid Chromatography (HPLC) systems equipped with a UV detector for the quantification of these compounds. researchgate.net The absorbance is directly proportional to the concentration, allowing for accurate measurement.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, characteristic absorption bands would be expected for hydroxyl (-OH) groups, carboxylic acid (C=O) groups, ester linkages, and C-O bonds associated with the glycosidic linkage. Near-infrared (NIR) spectroscopy, combined with multivariate analysis, has also been explored as a rapid method for analyzing steviol glycosides in plant extracts. vup.skresearchgate.net
Sample Preparation and Extraction Methodologies from Complex Biological Matrices (Excluding Human Clinical Samples)
The effective analysis of this compound from complex biological matrices, such as those from animal metabolism studies or plant tissues, requires robust sample preparation and extraction protocols to isolate the analyte from interfering substances.
A common approach involves an initial extraction from the biological matrix followed by purification. For instance, in studies involving steviol glycosides from Stevia rebaudiana leaves, the dried and powdered leaf material is often subjected to an extraction process. iosrphr.org This can be followed by enzymatic hydrolysis to cleave glycosidic bonds for structural analysis of the core aglycone. iosrphr.orgscirp.org
A general workflow for extraction and purification from a plant or animal tissue matrix might include:
Homogenization: The sample is homogenized in a suitable solvent (e.g., methanol, ethanol, or an aqueous buffer) to release the target compound.
Solid-Phase Extraction (SPE): The crude extract is passed through an SPE cartridge to remove interfering compounds like pigments, lipids, and proteins. The choice of SPE sorbent (e.g., C18, ion-exchange) depends on the physicochemical properties of the analyte and the matrix.
Chromatographic Purification: Further purification is often achieved using chromatographic techniques. Thin-Layer Chromatography (TLC) can be used for initial separation and identification. iosrphr.org For obtaining a highly pure standard for NMR analysis, preparative High-Performance Liquid Chromatography (HPLC) is frequently employed, often using a reversed-phase column with a water-acetonitrile or water-methanol gradient. researchgate.net The fractions containing the target compound are collected, combined, and the solvent is evaporated to yield the purified this compound. iosrphr.org
This multi-step process is essential to obtain a sample of sufficient purity for unambiguous spectroscopic analysis, particularly for definitive structural elucidation by NMR.
Mechanistic and Enzymatic Studies of Steviol Acyl Glucuronide Formation and Reactivity
Enzyme Kinetics and Inhibition Studies of Glucuronosyltransferases Involved
The conjugation of steviol (B1681142) with glucuronic acid is catalyzed by the uridine diphosphate (B83284) glucuronosyltransferase (UGT) superfamily of enzymes. nih.gov Glucuronidation is a significant metabolic pathway for many compounds, involving a bisubstrate reaction that requires both the aglycone (in this case, steviol) and the cofactor, UDP-glucuronic acid (UDPGA). nih.govnih.gov
Research has identified specific UGT isoforms responsible for the glucuronidation of steviol. Studies using human liver and intestinal microsomes, as well as recombinant human UGT systems, have shown that steviol glucuronidation is primarily mediated by UGT2B7 at lower concentrations. researchgate.net At higher concentrations of steviol, both UGT2B7 and UGT1A3 are involved in the process. researchgate.net The kinetic parameters for this enzymatic reaction have been determined, highlighting the efficiency of these enzymes in metabolizing steviol. researchgate.net
Inhibition studies have also been conducted to understand potential interactions with other substances metabolized by the same enzymes. These studies are critical as the inhibition of UGT activity can lead to altered clearance of drugs and other xenobiotics. realmofcaring.org For steviol glucuronidation, the nonsteroidal anti-inflammatory drug (NSAID) diclofenac has been shown to be a relatively strong inhibitor in human liver microsomes. researchgate.net This suggests a potential for drug-herb interactions if steviol-containing products are consumed concurrently with drugs that are substrates or inhibitors of UGT2B7. researchgate.net
| Enzyme/System | Parameter | Value | Reference |
|---|---|---|---|
| Human Liver Microsomes | Ki (Diclofenac Inhibition) | 4.2 µM | researchgate.net |
| Recombinant Human UGT2B7 | Primary Catalyzing Enzyme | (at low steviol concentrations) | researchgate.net |
| Recombinant Human UGT1A3 | Contributing Enzyme | (at high steviol concentrations) | researchgate.net |
Molecular Docking and Dynamics Simulations of Enzyme-Substrate Interactions
To elucidate the interaction between steviol and the UGT enzymes at a molecular level, computational methods such as molecular docking and dynamics simulations are employed. mdpi.com These techniques provide insights into how the substrate (steviol) binds to the active site of the enzyme, which is a critical step for the catalytic reaction to occur. mdpi.comnih.gov
Molecular docking analyses have been performed to understand the interaction between UGT2B7 and steviol. researchgate.net These studies have identified key amino acid residues within the active pocket of UGT2B7 that are crucial for binding. The active site is composed of residues including Arg352, Leu347, Lys343, Phe339, Tyr354, Lys355, and Leu353. researchgate.net The interaction of steviol with these specific residues facilitates its correct orientation within the active site for the transfer of the glucuronic acid moiety from UDPGA.
Molecular dynamics simulations can further refine this understanding by modeling the dynamic behavior of the enzyme-substrate complex over time. mdpi.comnih.gov While specific molecular dynamics studies on the steviol-UGT2B7 complex are not extensively detailed in the provided context, such studies on similar enzyme-ligand systems reveal that stable binding poses and specific interactions, like hydrogen bonds, are essential for efficient catalysis. mdpi.com These computational approaches are invaluable for predicting how structural modifications to the substrate might affect its metabolism and for understanding the basis of enzyme specificity and inhibition. nih.gov
Stereochemical Aspects of Acyl Glucuronide Formation and Stability
The formation and stability of acyl glucuronides are significantly influenced by stereochemistry. nih.govacs.org Steviol is a chiral molecule with multiple stereocenters, and its enzymatic glucuronidation is a stereoselective process. The UGT enzyme preferentially recognizes a specific three-dimensional conformation of the steviol molecule, leading to the formation of a specific diastereomer of steviol acyl glucuronide.
The resulting 1-β-O-acyl glucuronide is itself a chiral molecule. nih.gov The stability of this conjugate is dependent on its stereochemical configuration. The orientation of the acyl group relative to the glucuronic acid ring can affect the rate of subsequent reactions such as intramolecular transacylation (acyl migration) and hydrolysis. nih.govelsevierpure.com Computational modeling has shown that differences in activation energies for these degradation reactions can be attributed to the influence of both substitution and stereochemistry. nih.govelsevierpure.com For instance, studies on other chiral carboxylic acids have demonstrated that different stereoisomers can exhibit varying rates of covalent binding to proteins, which is a consequence of their differing reactivity and stability. nih.govnih.gov Therefore, the specific stereochemistry of the this compound formed in vivo is a critical determinant of its chemical behavior and persistence.
Chemical Reactivity and Stability of the Acyl Glucuronide Moiety
Acyl glucuronides are a class of metabolites known for their chemical reactivity. nih.govliverpool.ac.ukclinpgx.org Unlike ether glucuronides (e.g., phenolic glucuronides), which form stable glycosidic bonds, the ester linkage in acyl glucuronides is electrophilic and susceptible to nucleophilic attack. liverpool.ac.uknih.gov This inherent instability leads to several chemical reactions that the this compound metabolite can undergo under physiological conditions. clinpgx.orgspringernature.com
Once formed, the 1-β-O-acyl glucuronide of steviol is not static. It can undergo spontaneous, pH-dependent intramolecular acyl migration, also known as transacylation. nih.govclinpgx.org In this process, the acyl group (steviol) migrates from the C1 anomeric position of the glucuronic acid to the hydroxyl groups at the C2, C3, and C4 positions. nih.gov This results in a complex mixture of positional isomers. nih.gov
Concurrently with acyl migration, the ester linkage is also susceptible to hydrolysis, which cleaves the bond and releases the parent aglycone (steviol) and glucuronic acid. nih.govliverpool.ac.uk The balance between transacylation and hydrolysis is influenced by the structure of the aglycone and the surrounding matrix (e.g., buffer vs. plasma). liverpool.ac.uk In aqueous buffer solutions, transacylation often dominates, whereas in plasma, hydrolysis can be the major reaction pathway. liverpool.ac.uk
A key consequence of the chemical reactivity of acyl glucuronides is their potential to form covalent adducts with biological macromolecules, particularly proteins. nih.govnih.govresearchgate.net This occurs because the carbonyl carbon of the ester linkage is electrophilic and can react with nucleophilic residues on proteins, such as the amino groups of lysine or the thiol groups of cysteine. liverpool.ac.uk
Two primary mechanisms are proposed for this covalent binding:
Nucleophilic Displacement (Transacylation): The nucleophilic group on a protein can directly attack the ester linkage of the 1-β-O-acyl glucuronide or its isomers, leading to the transfer of the acyl group (steviol) to the protein and the release of glucuronic acid. nih.gov
Glycation Mechanism: The rearranged isomers of the acyl glucuronide can exist in equilibrium with a ring-opened aldehyde form. This aldehyde can then react with amino groups on proteins to form a Schiff base, which can subsequently rearrange to form a stable, covalently bound adduct that includes both the steviol and the glucuronic acid moiety. nih.govliverpool.ac.uk
The propensity of an acyl glucuronide to form covalent adducts is often correlated with its chemical instability, specifically its rate of acyl migration. nih.govdntb.gov.ua More labile acyl glucuronides tend to form higher levels of irreversible protein binding. nih.govdntb.gov.ua This covalent modification of proteins is a general chemical principle for reactive metabolites and is a critical aspect of their toxicological assessment. clinpgx.orgresearchgate.net
Preclinical Disposition and Biotransformation Kinetics of Steviol Acyl Glucuronide Excluding Human Clinical Outcomes and Safety Profiling
Absorption Mechanisms in In Vitro and Ex Vivo Models
Direct investigation into the intestinal absorption of pre-formed Steviol (B1681142) Acyl Glucuronide is limited in preclinical models, as it is a product of hepatic metabolism following the absorption of steviol. The primary focus of in vitro and ex vivo absorption studies has therefore been on its precursor, steviol.
The everted sac technique, using segments of hamster or rat intestine, is a widely used ex vivo model to assess intestinal permeability. nih.govnih.gov Studies using this model have shown that while steviol glycosides like stevioside (B1681144) are not absorbed, their aglycone, steviol, is readily absorbed. nih.gov In one study, steviol was found to inhibit glucose absorption in the everted hamster jejunum, an effect attributed to a reduction in mucosal ATP content and morphological changes in the absorptive cells. nih.gov These models, which contain all intestinal cell types and a mucus layer, are valuable for determining absorption kinetics for parent compounds. dissolutiontech.com
While in vitro models like Caco-2 cell monolayers are standard for predicting the bioavailability of orally administered compounds, specific permeability data for Steviol Acyl Glucuronide in these systems are not extensively documented. Research in these models has concentrated on the parent glycosides, which show very low permeability, reinforcing the understanding that their hydrolysis to steviol is a prerequisite for significant systemic exposure.
Distribution Dynamics in Animal Tissues (Focus on Tissue Accumulation and Compartmentalization)
Once formed in the liver, this compound enters systemic circulation before its distribution to other tissues and subsequent elimination. mdpi.com Animal studies utilizing radiolabeled precursors provide insight into the tissue dynamics of the resulting metabolites.
A key study investigating the distribution of intravenously administered radiolabelled stevioside in rats found that the highest accumulation of radioactivity occurred in the liver. nih.gov This finding underscores the liver's central role not only in the formation of this compound but also as a primary site of its distribution before biliary excretion in this species. nih.gov While comprehensive data on compartmentalization in other specific tissues is sparse, organs involved in excretion, such as the kidneys, are also expected to be significant sites of transit. oup.com There is no evidence from animal studies to suggest that steviol or its glucuronide conjugate accumulates in the body over time. steviashantanu.com
Table 1: Tissue Distribution of Radiolabelled Stevioside Metabolites in Rats
This interactive table summarizes the primary organ of accumulation for steviol metabolites following intravenous administration of radiolabelled stevioside in rats.
| Animal Model | Administered Compound | Primary Organ of Accumulation | Percentage of Injected Dose |
|---|
Excretion Pathways and Metabolite Profiling in Animal Models
A significant species-dependent difference exists in the primary excretion route of this compound. In rats, the conjugate is predominantly excreted into the bile and subsequently eliminated via the feces. nih.govnih.gov This is attributed to the lower molecular weight threshold for biliary excretion of organic anions in rats compared to humans. nih.gov Steviol glucuronide, with a molecular weight of 512.9 Da, exceeds the rat threshold for biliary elimination. nih.gov Consequently, analyses of rat excreta primarily identify free steviol in the feces, resulting from the biliary excretion of the glucuronide conjugate followed by potential deconjugation in the gut. steviashantanu.com
Studies in other animal models, such as hamsters, have identified a more diverse range of metabolites. Following oral administration of stevioside to hamsters, metabolites detected in the plasma, urine, and feces included steviol-16,17α-epoxide, 15α-hydroxysteviol, and steviolbioside. steviashantanu.com Isosteviol was additionally found in the urine and feces of hamsters. steviashantanu.com
Table 2: Metabolite Profile and Excretion Pathways in Animal Models
This interactive table details the identified metabolites of steviol glycosides and their routes of excretion in different animal models.
| Animal Model | Parent Compound | Identified Metabolites | Excretion Route |
|---|---|---|---|
| Rat | Stevioside | Steviol Glucuronide (in bile), Steviol (in feces) | Primarily Fecal (via Biliary Excretion) |
Kinetic Modeling of Compound Disposition in Non-Human Biological Systems
Pharmacokinetic modeling in animal systems has largely focused on the absorption and clearance of steviol, as these parameters dictate the formation rate and subsequent availability of this compound.
In vivo experiments in rats demonstrate that steviol is rapidly absorbed. Following a single oral administration of pure steviol, peak plasma concentrations are observed as early as 15 minutes post-administration. researchgate.netunlp.edu.ar In contrast, when a mixture of steviol glycosides is administered orally, the appearance of steviol in the plasma is delayed and more gradual, with concentrations increasing steadily over 2 to 8 hours. researchgate.netunlp.edu.ar This reflects the time required for microbial hydrolysis of the glycosides in the gut prior to steviol absorption. The plasma half-life of the parent compound, stevioside, has been reported to be between approximately 6.7 and 10.6 hours in rats, though considerable variation exists between animals. steviashantanu.com The intrinsic clearance of steviol in rat liver microsomes has been found to be approximately four times higher than that in human liver microsomes. researchgate.net
Table 3: Pharmacokinetic Parameters of Steviol and Stevioside in Rats
This interactive table summarizes key pharmacokinetic data for steviol and its parent glycoside following oral administration in rats.
| Compound | Parameter | Value |
|---|---|---|
| Steviol | Time to Peak Plasma Concentration (Tmax) | ~15 minutes |
| Steviol (from Glycoside Mix) | Time to Peak Plasma Concentration (Tmax) | 2 - 8 hours |
Role of Transporter Proteins in Conjugate Disposition in Model Systems
The distribution and excretion of hydrophilic conjugates like this compound are highly dependent on the activity of membrane transporter proteins. In vitro studies using transporter-expressing cell systems have been crucial in elucidating the specific proteins involved in the disposition of this compound.
Research has shown that this compound is not a substrate for several key ATP-binding cassette (ABC) efflux transporters, including Breast Cancer Resistance Protein (BCRP/ABCG2), Multidrug Resistance-Associated Protein 2 (MRP2/ABCC2), Multidrug and Toxin Extrusion Protein 1 (MATE1), or P-glycoprotein (P-gp/MDR1). nih.govresearchgate.net This indicates that these transporters are not directly involved in its efflux from cells into bile or urine.
Conversely, the uptake of this compound into cells is predominantly mediated by an organic anion transporter. Studies have identified Organic Anion Transporter 3 (OAT3) as playing the primary role in its uptake. nih.govresearchgate.net Other uptake transporters, such as Organic Anion-Transporting Polypeptide 1B1 (OATP1B1), OATP1B3, and OATP2B1, showed minimal involvement. nih.gov As OAT3 is a major uptake transporter in the kidney, its interaction with this compound is significant for its renal clearance dynamics. nih.gov
Table 4: Interaction of this compound with Membrane Transporters
This interactive table summarizes the findings from in vitro studies on whether this compound is a substrate for various uptake and efflux transporters.
| Transporter | Type | Substrate? |
|---|---|---|
| OAT3 | Uptake | Yes (Predominant) |
| OATP1B1 | Uptake | No / Minimal |
| OATP1B3 | Uptake | No / Minimal |
| OATP2B1 | Uptake | No / Minimal |
| BCRP (ABCG2) | Efflux | No |
| MRP2 (ABCC2) | Efflux | No |
| MATE1 | Efflux | No |
Furthermore, the OAT3-mediated uptake of this compound can be inhibited by other compounds, suggesting a potential for interactions. In vitro assays have quantified the inhibitory potential of several substances. nih.gov
Table 5: Inhibition of OAT3-Mediated this compound Uptake
This interactive table shows the half-maximal inhibitory concentration (IC50) values for various compounds against the uptake of this compound mediated by the OAT3 transporter.
| Inhibitor Compound | IC50 Value (μM) |
|---|---|
| Quercetin | 1.8 |
| Telmisartan | 2.9 |
| Diclofenac | 8.0 |
Role of Steviol Acyl Glucuronide in Broader Biochemical and Metabolic Contexts
Relationship to Other Steviol (B1681142) Metabolites and Glucuronide Conjugates
Steviol Acyl Glucuronide is the principal terminal metabolite of a large family of compounds known as steviol glycosides, which are extracted from the leaves of the Stevia rebaudiana Bertoni plant. nih.gov These glycosides, including major components like Stevioside (B1681144) and Rebaudioside A, as well as minor ones such as rebaudiosides B, C, D, E, F, steviolbioside, rubusoside (B1680263), and dulcoside A, all share a common metabolic fate. europa.eunih.gov Irrespective of the initial glycoside structure, they are not hydrolyzed by enzymes or acidic conditions in the upper gastrointestinal tract. nih.gov Instead, they are passed to the colon, where the intestinal microflora hydrolyzes them into their shared aglycone core, steviol. nih.goveuropa.eu
Once formed, steviol is absorbed from the intestine and transported to the liver. nih.gov In the liver, it undergoes a conjugation reaction with glucuronic acid, resulting in the formation of this compound. nih.goveuropa.eu This final conjugate is the primary form detected in plasma after oral administration of any steviol glycoside. nih.gov Studies have shown that the consumption of Rebaudioside A leads to slightly lower concentrations of this compound compared to the intake of Stevioside. nih.gov
As a member of the acyl glucuronide class of metabolites, this compound is part of a group of compounds formed from the conjugation of carboxylic acids. nih.gov This biotransformation is a major metabolic pathway for many carboxylic acid-containing drugs and xenobiotics in mammals. nih.gov Acyl glucuronides are known to be a unique class of electrophilic metabolites. nih.gov
Table 1: Metabolic Pathway of Major Steviol Glycosides
| Parent Compound | Intermediate Metabolite | Final Conjugate Metabolite |
|---|---|---|
| Stevioside | Steviol | This compound |
| Rebaudioside A | Steviol | This compound |
Interplay with Endogenous Conjugation Pathways
The formation of this compound is a direct result of its interaction with the endogenous Phase II detoxification pathway, specifically glucuronidation. This process is catalyzed by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes, which are primarily located in the endoplasmic reticulum of liver cells. nih.gov While the specific UGT isoforms responsible for steviol conjugation are not extensively detailed, the mechanism is well-established for other carboxylic acids, involving enzymes such as UGT1A3, UGT1A9, and UGT2B7. nih.gov
The conjugation reaction involves the transfer of a glucuronic acid moiety from the activated co-substrate, uridine diphosphate-glucuronic acid (UDPGA), to the carboxylic acid group of the steviol molecule. This enzymatic process transforms the lipophilic steviol into the more polar, water-soluble this compound. This increase in polarity is a critical step in facilitating the elimination of the metabolite from the body. The liver's capacity for glucuronidation and the efficiency of its membrane transport systems are key determinants of the rate of formation and subsequent disposition of acyl glucuronides like this compound. nih.gov
General Biological Fate and Disposition in Model Organisms (Excluding Human Specifics)
The biological fate and disposition of this compound exhibit significant inter-species differences, particularly in the primary route of excretion. europa.eu
In rats, this compound is predominantly excreted via the bile into the gastrointestinal tract. europa.eucspi.org This leads to a process known as enterohepatic recirculation, where the glucuronide conjugate can be deconjugated by gut microflora back into steviol. cspi.org The resulting steviol can then be reabsorbed into circulation and transported back to the liver or excreted directly in the feces. cspi.org Fecal elimination is the primary path of excretion in this model, with steviol being the main component found in feces, while this compound is the primary form identified in the bile. cspi.org
Studies in other animal models provide further insight into the metabolism of the parent glycosides. In pigs fed stevioside, the compound was completely converted to steviol by the bacteria of the colon. europa.eu In broiler chickens, however, stevioside administered by gavage was reported to be largely recovered unchanged within the excreta. europa.eu Research in hamsters indicated they were more susceptible to high doses of the steviol aglycone compared to rats or mice. nih.gov
Table 2: Comparative Disposition of Steviol Metabolites in Model Organisms
| Model Organism | Primary Route of Excretion | Key Metabolic Characteristics |
|---|---|---|
| Rat | Feces (via bile) | This compound is the main biliary metabolite. cspi.org Significant enterohepatic recirculation occurs. cspi.org |
| Pig | Not specified | Stevioside is completely hydrolyzed to steviol by colonic bacteria. europa.eu |
| Chicken | Excreta | Parent compound (stevioside) is largely excreted unchanged. europa.eu |
| Hamster | Not specified | More susceptible to the aglycone (steviol) than rats or mice. nih.gov |
Theoretical and Computational Chemistry Approaches in Steviol Acyl Glucuronide Research
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule (its equilibrium geometry) and understanding the distribution of electrons within it. youtube.com These calculations solve approximations of the Schrödinger equation to find the geometry that corresponds to the lowest energy state on the potential energy surface. arxiv.orgpennylane.ai
For Steviol (B1681142) Acyl Glucuronide, methods like Density Functional Theory (DFT) can be employed to perform geometry optimization. nih.gov This process iteratively adjusts the positions of the atoms until a minimum energy configuration is found. youtube.com The resulting optimized structure provides precise data on bond lengths, bond angles, and dihedral angles.
Once the optimized geometry is obtained, further calculations can elucidate the electronic structure. This includes determining the distribution of atomic charges, the molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO). These electronic properties are crucial for understanding the molecule's reactivity, polarity, and potential interaction sites with biological macromolecules. mdpi.com Although specific DFT studies on Steviol Acyl Glucuronide are not prevalent in the literature, the methodology is well-established and routinely applied to similar natural products and their metabolites. nih.govnih.gov
| Parameter | Description | Computational Method | Significance in this compound Research |
| Equilibrium Geometry | The lowest-energy 3D arrangement of atoms. | Geometry Optimization (e.g., DFT/B3LYP) | Provides accurate bond lengths, bond angles, and conformations. Essential for understanding steric hindrance and receptor fitting. |
| Atomic Charges | Distribution of electron density among the atoms. | Population Analysis (e.g., Mulliken, NBO) | Identifies nucleophilic and electrophilic sites, predicting where the molecule is likely to react or form hydrogen bonds. |
| Molecular Electrostatic Potential (MEP) | Represents the electrostatic potential on the surface of the molecule. | DFT Calculation | Visually identifies positive and negative regions, indicating sites for non-covalent interactions with transporters or enzymes. |
| Dipole Moment | A measure of the overall polarity of the molecule. | DFT Calculation | Influences solubility in different media and the nature of intermolecular forces. |
| Frontier Orbital Energies (HOMO/LUMO) | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | DFT Calculation | The energy gap between HOMO and LUMO indicates the chemical reactivity and kinetic stability of the molecule. |
Prediction of Spectroscopic Data (e.g., NMR, MS fragmentation)
Computational methods are increasingly used to predict spectroscopic data, which aids in the structural elucidation and identification of compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum chemical calculations can predict the ¹H and ¹³C NMR chemical shifts of a molecule with a high degree of accuracy. bohrium.com Methods such as Gauge-Including Atomic Orbital (GIAO) within a DFT framework are commonly used to calculate the magnetic shielding tensors for each nucleus in the optimized molecular structure. nih.gov These theoretical values, when compared with experimental spectra, can confirm a proposed structure or help assign ambiguous signals. For complex molecules like this compound, which contains a rigid diterpene core and a flexible glucuronide moiety, computational prediction can be invaluable for resolving overlapping signals and confirming stereochemistry. Specialized software and databases, such as CASPER, exist for predicting the NMR spectra of carbohydrates and their conjugates, further enhancing the accuracy of these predictions. diva-portal.orgsu.se
Mass Spectrometry (MS): The fragmentation patterns observed in tandem mass spectrometry (MS/MS) can be rationalized and predicted using computational approaches. For acyl glucuronides, a characteristic fragmentation pathway is the neutral loss of the glucuronic acid moiety (C₆H₈O₆), which corresponds to a mass loss of 176.0321 Da. nih.gov In silico fragmentation tools can simulate the cleavage of chemical bonds based on their strength and the stability of the resulting fragments. For this compound, computational models would predict an initial, prominent loss of the glucuronide group from the parent ion, yielding a fragment ion corresponding to the steviol aglycone. Subsequent fragmentation would then follow the known pathways for the steviol core. nih.govresearchgate.net
| Spectroscopic Data | Computational Approach | Predicted Characteristics for this compound |
| ¹H and ¹³C NMR Chemical Shifts | DFT calculations with the GIAO method. | Provides a theoretical spectrum for comparison with experimental data, aiding in the assignment of signals for the steviol core and the glucuronide ring. |
| MS/MS Fragmentation | In silico fragmentation software; analysis of bond dissociation energies. | Prediction of a primary neutral loss of the glucuronic acid moiety (176.0321 Da). Subsequent fragmentation patterns characteristic of the steviol aglycone. |
| Characteristic Fragment Ion | Based on general acyl glucuronide fragmentation rules. | An ion at m/z corresponding to the deprotonated steviol aglycone [Steviol - H]⁻ is expected to be a major product ion in negative ion mode. |
Reaction Pathway Modeling and Transition State Analysis for Biotransformation
The biotransformation of steviol into this compound is a critical metabolic step, primarily mediated by UDP-glucuronosyltransferase (UGT) enzymes, with UGT2B7 playing a major role. nih.gov Computational chemistry allows for the detailed modeling of this enzymatic reaction pathway.
Using methods like DFT, researchers can model the reactants (steviol and the UDPGA cofactor), the products (this compound and UDP), and the high-energy transition state of the reaction within the enzyme's active site. nih.gov Transition state analysis involves locating the saddle point on the potential energy surface that connects reactants and products. The energy difference between the reactants and the transition state, known as the activation energy, determines the rate of the reaction.
By modeling this pathway, it is possible to:
Understand the specific interactions (e.g., hydrogen bonds, steric effects) between steviol and the UGT active site that facilitate the reaction.
Calculate the activation energy to understand the kinetics of glucuronidation.
Investigate why certain UGT isoforms (like UGT2B7) are more efficient at metabolizing steviol than others. nih.gov
Such models can also be applied to study the chemical stability of this compound itself, including its susceptibility to hydrolysis (cleavage back to steviol) and acyl migration (isomerization), by calculating the activation energies for these degradation pathways. nih.gov
| Modeling Aspect | Computational Technique | Objective and Significance |
| Enzyme-Substrate Docking | Molecular Docking | Predicts the binding orientation of steviol within the active site of UGT enzymes (e.g., UGT2B7). |
| Reaction Pathway Modeling | Quantum Mechanics/Molecular Mechanics (QM/MM), DFT | Maps the energetic profile of the glucuronidation reaction, from substrate binding to product release. |
| Transition State Analysis | Transition State Search Algorithms (e.g., QST2/QST3) | Identifies the structure and energy of the transition state, allowing for the calculation of the reaction's activation energy and rate. |
| Acyl Migration/Hydrolysis | DFT | Models the degradation pathways of this compound, predicting its chemical stability by calculating activation energies for isomerization and cleavage. |
In Silico Disposition, Metabolism, and Transport Prediction (Excluding Human Specific Data)
In silico tools are widely used in pharmacology and toxicology to predict the absorption, distribution, metabolism, and excretion (ADME) properties of chemical compounds. springernature.comresearchgate.net These models use a compound's structure to forecast its behavior, helping to prioritize and guide experimental testing.
Metabolism Prediction: Software programs can predict the likely sites of metabolism on a molecule. For steviol, these tools would identify the carboxylic acid group as a prime candidate for Phase II conjugation, specifically glucuronidation, consistent with experimental findings. nih.gov Models can also predict which enzyme isoforms are likely to be responsible for the metabolism.
Transport Prediction: A crucial aspect of a metabolite's disposition is its interaction with membrane transporters. Experimental studies have shown that this compound is a substrate of the organic anion transporter 3 (OAT3), which is key to its renal clearance. nih.govnih.gov The same studies showed it is not a substrate for common efflux transporters like BCRP, MRP2, MATE1, or P-gp. nih.govresearchgate.net
Computational approaches, such as protein homology modeling and molecular docking, can be used to build a three-dimensional model of a transporter like OAT3 and predict how this compound binds to it. csmres.co.uk These simulations can identify key amino acid residues involved in the interaction and explain the substrate specificity. Such models are particularly valuable when experimental crystal structures of the transporters are unavailable. researchgate.net
| ADME Property | In Silico Approach | Predicted Outcome for this compound | Reference |
| Metabolism | Site of Metabolism Prediction Software | The carboxylic acid group of the steviol aglycone is the predicted site for glucuronidation. | nih.gov |
| Uptake Transport | Molecular Docking, Pharmacophore Modeling | Identified as a substrate for the OAT3 transporter, which mediates its uptake into renal cells. | nih.govresearchgate.net |
| Efflux Transport | Molecular Docking, Pharmacophore Modeling | Predicted not to be a substrate for BCRP, MRP2, MATE1, or P-gp transporters. | nih.gov |
| Physicochemical Properties | QSPR (Quantitative Structure-Property Relationship) Models | Prediction of properties like logP, solubility, and pKa, which influence its distribution and transport characteristics. | N/A |
Emerging Research Directions and Methodological Advances
Development of Novel Analytical Platforms for Steviol (B1681142) Acyl Glucuronide Analysis
The accurate and sensitive detection of Steviol Acyl Glucuronide in complex biological matrices presents a significant analytical challenge due to the compound's potential instability. researchgate.netnih.gov A primary goal in developing bioanalytical assays is to minimize the degradation of the acyl glucuronide metabolite back to its parent aglycone, steviol, during all stages of sample handling and analysis. researchgate.netnih.gov To ensure the precise measurement of both the metabolite and its parent compound, it is often necessary to stabilize samples immediately after collection. researchgate.netnih.gov
Current analytical strategies heavily rely on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) , a powerful technique for the separation, detection, and quantification of metabolites. nih.gov The development of robust LC-MS/MS methods is essential for pharmacokinetic studies and for assessing the exposure risks associated with acyl glucuronides. researchgate.netnih.gov Method validation is a critical step, ensuring accuracy, precision, and stability over a specified concentration range. researchgate.net
Future advancements in analytical platforms are expected to focus on increasing throughput, enhancing sensitivity, and improving the stability of SAG during analysis. Innovations may include novel sample preparation techniques, more efficient chromatographic separations, and advancements in mass spectrometry technology.
Advanced Synthetic Strategies for Complex Glucuronides
The synthesis of complex glucuronides like this compound is essential for obtaining reference standards for analytical studies and for conducting further biological investigations. Traditional chemical synthesis methods can be complex and may lack the high degree of selectivity required.
A promising alternative is biotransformation , which utilizes microorganisms or enzymes to perform specific chemical reactions. One notable method involves the use of Streptomyces species for glucuronidation. researchgate.net This biotransformation approach has been demonstrated to be a practical, scalable, and highly β-selective method for producing acyl glucuronides. researchgate.net Its advantages over chemical and other enzymatic methods include simplicity, cost-effectiveness, and reproducibility. researchgate.net This strategy has been successfully applied to the synthesis of various glucuronides, highlighting its potential for producing this compound. researchgate.net
Future research in this area will likely focus on discovering and engineering novel enzymes with enhanced activity and specificity for the glucuronidation of complex molecules like steviol.
High-Throughput Screening for Enzyme Activity and Modulators
Identifying the specific enzymes responsible for the formation and hydrolysis of this compound is crucial for understanding its metabolism and potential interactions with other compounds. High-throughput screening (HTS) assays are powerful tools for rapidly evaluating the activity of large numbers of enzymes or for identifying compounds that can modulate their activity. nih.gov
In the context of SAG, HTS can be employed to screen libraries of recombinant human UDP-glucuronosyltransferases (UGTs) to identify the specific isoforms involved in its formation. nih.gov Studies have already identified UGT2B7 as a primary enzyme in steviol glucuronidation at low concentrations, with UGT1A3 also playing a role at higher concentrations. nih.gov
HTS can also be used to screen for potential inhibitors of these enzymes. For instance, the inhibitory effects of various compounds on steviol glucuronidation can be assessed to predict potential drug-botanical interactions. nih.gov Diclofenac, a known UGT2B7 substrate, has been shown to be a relatively strong inhibitor of steviol glucuronidation in human liver microsomes. nih.gov
Future HTS campaigns will likely utilize advanced assay formats, such as fluorescence-based or mass spectrometry-based readouts, to further accelerate the discovery of enzymes and their modulators related to SAG metabolism. nih.gov
Integration of Omics Technologies in Metabolic Studies (e.g., Metabolomics, Proteomics)
A comprehensive understanding of the metabolic pathways involving this compound requires a systems-level approach. The integration of various "omics" technologies , such as metabolomics, proteomics, and transcriptomics, provides a powerful framework for elucidating the complex biological networks that govern SAG metabolism. illinois.edumdpi.comfrontiersin.org
Metabolomics allows for the comprehensive analysis of all small-molecule metabolites in a biological system, providing a snapshot of the metabolic state.
Proteomics focuses on the large-scale study of proteins, including the enzymes responsible for metabolic conversions.
Transcriptomics analyzes the complete set of RNA transcripts, offering insights into gene expression levels related to metabolism.
By integrating data from these different omics layers, researchers can build more complete models of how SAG is formed, transported, and eliminated. illinois.edufrontiersin.org This integrated approach can help to identify key enzymes, transporters, and regulatory factors involved in SAG's metabolic journey. For instance, combining metabolomic data on SAG levels with proteomic data on UGT enzyme abundance can provide a more nuanced understanding of its formation under different physiological conditions. The use of advanced bioinformatics tools is essential for the effective integration and interpretation of these large and complex datasets. illinois.edufrontiersin.org
Untargeted Metabolomics Approaches for Identifying this compound and Related Compounds
While targeted analytical methods are excellent for quantifying known compounds, untargeted metabolomics offers a hypothesis-free approach to discover novel or unexpected metabolites related to this compound. mdpi.comnih.gov This technique aims to capture a comprehensive profile of all detectable small molecules in a sample, which can then be mined to identify compounds that are altered in response to steviol administration. mdpi.comresearchgate.net
Untargeted metabolomics typically employs high-resolution mass spectrometry coupled with liquid chromatography (LC-MS) to generate a vast amount of data on the molecular features present in a sample. mdpi.com Advanced bioinformatics and statistical methods are then used to identify features that correspond to SAG and other related metabolites, such as different isomers or further downstream metabolic products. mdpi.com
This approach holds significant promise for discovering previously uncharacterized metabolites in the steviol metabolic pathway and for identifying potential biomarkers of exposure or effect. nih.govresearchgate.net The development of comprehensive spectral libraries and advanced data processing tools is crucial for the successful annotation and identification of unknown compounds discovered through untargeted metabolomics. mdpi.com
Future Methodological Advancements in Biotransformation Research
The field of biotransformation is continually advancing, with new methodologies poised to deepen our understanding of how compounds like this compound are metabolized. Future progress will likely stem from a combination of in vitro, in vivo, and in silico approaches.
Key areas for future methodological advancements include:
Advanced In Vitro Models: The development of more physiologically relevant in vitro systems, such as 3D organoids and microfluidic "organ-on-a-chip" models, will provide more accurate predictions of in vivo metabolism and transport.
In Silico Modeling: The use of computational models, such as pharmacokinetic (PK) modeling, can help predict the disposition of acyl glucuronides and their parent compounds in various physiological and disease states. nih.gov These models can simulate the impact of altered metabolic pathways on the exposure and clearance of these compounds. nih.gov
Synthetic Biology and Enzyme Engineering: Advances in synthetic biology will enable the creation of novel microbial or enzymatic systems with tailored catalytic activities for producing specific glucuronides or for studying their biotransformation in a controlled manner.
Microbiome Research: The gut microbiome plays a crucial role in the initial hydrolysis of steviol glycosides to steviol. Future research will likely focus on understanding the specific microbial enzymes and pathways involved in this process and how inter-individual variability in the microbiome can impact steviol absorption and subsequent glucuronidation.
These cutting-edge methodologies will be instrumental in building a more complete and predictive understanding of the biotransformation of this compound.
Conclusion and Future Perspectives
Synthesis of Key Academic Findings on Steviol (B1681142) Acyl Glucuronide
Steviol Acyl Glucuronide is the principal metabolite of steviol glycosides following oral administration. nih.govresearchgate.net After ingestion, steviol glycosides like stevioside (B1681144) and rebaudioside A are hydrolyzed to their common aglycone, steviol, by gut bacteria. mdpi.com Steviol is then absorbed and transported to the liver, where it is conjugated with glucuronic acid to form this compound, which is subsequently excreted primarily through the urine. mdpi.commdpi.com
Significant research has demonstrated that this compound is not an inert metabolite but possesses distinct biological activity. A primary finding is its potent ability to stimulate insulin (B600854) secretion from isolated mouse pancreatic islets. nih.govnih.gov This effect is both dose- and glucose-dependent, meaning it enhances insulin release at elevated glucose concentrations but shows no effect at lower glucose levels. nih.govnih.gov This glucose-dependency is a crucial characteristic of its insulinotropic action. nih.gov The mechanism may be related to the alteration of gene transcription levels of B2m and Gcgr. nih.gov Furthermore, studies have identified that the renal clearance of this compound is influenced by specific transporters, with Organic Anion Transporter 3 (OAT3) playing a predominant role in its uptake. researchgate.net
Table 1: Summary of Key Research Findings on this compound
| Research Area | Methodology | Key Finding | Reference |
|---|---|---|---|
| Metabolism | In vivo studies in humans | Identified as the major metabolite of steviol glycosides excreted in urine after oral administration. | nih.govmdpi.com |
| Biological Activity | In vitro studies using isolated mouse pancreatic islets | Potently stimulates insulin secretion in a dose- and glucose-dependent manner. The maximal effect was observed at a concentration of 10⁻⁷ mol/L. | nih.govnih.gov |
| Mechanism of Action | Gene transcription analysis in isolated islets | May exert its effects by inhibiting B2m gene transcription and increasing the expression of Gcgr. | nih.gov |
| Pharmacokinetics | In vitro transporter assays | Identified as a substrate for the OAT3 transporter, which plays a major role in its cellular uptake and potential renal clearance. | researchgate.net |
Remaining Challenges and Open Questions in this compound Research
Despite progress, significant challenges and unanswered questions remain in the study of this compound.
Bioanalytical Instability : Acyl glucuronides as a class of compounds are known to be unstable. researchgate.net They can undergo hydrolysis back to the parent aglycone (steviol) and pH-dependent intramolecular migration. nih.gov This instability presents a substantial analytical challenge, potentially leading to inaccurate quantification in biological samples and requiring specialized ex vivo stabilization procedures. nih.gov
Incomplete Mechanistic Understanding : While this compound is known to stimulate insulin secretion, the precise molecular pathways are not fully elucidated. nih.gov The initial findings regarding its effect on B2m and Gcgr gene expression require further research to confirm a definitive mode of action. nih.govnih.gov The specific cellular receptors or channels it may interact with remain to be identified.
Transporter Interaction Complexity : Although OAT3 has been identified as a key transporter, the full spectrum of transporters involved in its disposition is not known. researchgate.net Furthermore, the potential for competitive inhibition of its transport by co-administered drugs or other natural compounds that are also OAT3 substrates presents a significant open question regarding potential interactions. researchgate.net
Chemical Synthesis and Availability : Research is often dependent on the availability of pure reference standards. The chemical synthesis of this compound can be complex. researchgate.net Efficient and scalable synthesis methods are necessary to produce the quantities needed for extensive pharmacological and mechanistic studies.
Reactivity and Covalent Binding : A general characteristic of acyl glucuronides is their chemical reactivity, which can lead to covalent binding with macromolecules like proteins. researchgate.net Whether this compound shares this reactivity and what the potential biological implications of such binding might be is an important and unaddressed research area.
Proposed Future Research Trajectories and Innovations
Future research on this compound should be directed toward addressing the current challenges through innovative approaches.
Advanced Bioanalytical Methods : There is a critical need to develop and validate robust bioanalytical methods, likely using advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS), that ensure the stability of this compound during sample collection, storage, and analysis. nih.gov This includes the development of effective stabilization strategies for biological matrices.
Metabolic Engineering and Biosynthesis : Future innovations may focus on the metabolic engineering of microorganisms or the use of enzymatic systems to produce high-purity steviol glycosides, the precursors to this compound. nih.gov Such approaches could provide a consistent and scalable source material for metabolism studies. Further research could explore direct biosynthesis of the glucuronide itself, bypassing the need for precursor administration.
Elucidation of Molecular Mechanisms : Future studies should employ advanced molecular and cellular biology techniques to pinpoint the specific targets of this compound. This could involve screening against a panel of receptors and ion channels relevant to pancreatic beta-cell function and exploring its detailed effects on gene expression and intracellular signaling cascades.
Comprehensive Transporter and Drug Interaction Studies : A forward-looking research trajectory would involve comprehensive in vitro screening to map the interaction of this compound with a wide array of drug uptake and efflux transporters. These findings could then inform targeted in vivo studies to understand its pharmacokinetic interactions with commonly used medications.
Chemo-enzymatic Synthesis Innovations : Developing novel and efficient chemo-enzymatic pathways for the synthesis of this compound and its potential isomers could be a significant innovation. This would not only provide pure standards for research but also allow for the creation of structural analogs to be used as molecular probes for investigating structure-activity relationships.
Q & A
Q. What is the metabolic pathway of steviol acyl glucuronide in humans, and how does it differ from rodents?
this compound is formed via hepatic conjugation of steviol (the aglycone of steviol glycosides like rebaudioside A) with glucuronic acid. In humans, it is primarily excreted via urine, whereas in rodents, biliary excretion dominates due to molecular weight thresholds for organic anion excretion (humans: >600 Da via bile; rats: >325 Da) . Species-specific differences in enterohepatic recirculation also exist: rodents exhibit significant biliary elimination and reabsorption, while humans excrete steviol glucuronide more rapidly via urine, reducing systemic exposure .
Q. How can researchers accurately quantify this compound in plasma without a commercial analytical standard?
A dual analytical approach is recommended:
Free steviol quantification : Use UPLC-MS/MS with a steviol standard.
Total steviol quantification : Treat plasma with β-glucuronidase (e.g., Helix pomatia) to hydrolyze glucuronide conjugates. The difference between total and free steviol concentrations represents this compound levels . This method circumvents the lack of a commercial standard but requires rigorous validation of enzymatic hydrolysis efficiency (e.g., 6-hour incubation at 37°C) .
Q. What are the primary excretion routes of this compound in humans and rodents?
In humans, >90% of steviol glucuronide is excreted renally, while rodents predominantly eliminate it via bile due to lower molecular weight thresholds for biliary excretion . Residual unhydrolyzed steviol glycosides are excreted in feces in both species .
Advanced Research Questions
Q. Why do human trials fail to replicate the glucose-lowering effects of steviol glucuronide observed in rodent models?
Despite achieving peak plasma concentrations (18.5–23 hours post-dose in humans), steviol glucuronide shows no significant hypoglycemic effects in T2DM patients, contrasting rodent data. Key factors include:
- TRPM5 channel divergence : Human pancreatic β-cells may lack the TRPM5-dependent mechanism observed in mice .
- OGTT timing : Most human trials measure glucose tolerance at suboptimal timepoints, missing peak metabolite concentrations .
- Dose-response discordance : The 3-g rebaudioside A dose used in human studies may yield insufficient bioactive metabolite exposure to activate glucose-regulatory pathways .
Q. How does the reactivity of this compound compare to other acyl glucuronides, and what are the implications for toxicity assessment?
Acyl glucuronides are electrophilic and can undergo hydrolysis, intramolecular acyl migration, or covalent protein adduction. Steviol glucuronide’s stability is pH- and temperature-dependent, but its low systemic exposure in humans (<25% of rodent plasma concentrations) minimizes adduct formation . Unlike NSAID-derived acyl glucuronides (e.g., diclofenac), steviol glucuronide lacks evidence of hepatotoxicity due to rapid renal clearance and low reactivity .
Q. How should researchers design pharmacodynamic studies to evaluate steviol glucuronide’s bioactivity in humans?
- Timing : Align OGTT or insulin secretion assays with metabolite Cmax (18–24 hours post-dose) .
- Cohort selection : Prioritize T2DM patients with preserved β-cell function to isolate potential insulinotropic effects .
- Dose optimization : Use pharmacokinetic modeling to identify doses achieving rodent-equivalent systemic exposure (human Cmax ≈ 25× rodent Cmax at similar doses) .
Methodological Considerations
Q. What are the limitations of current pharmacokinetic models for steviol glucuronide?
- Interindividual variability : Gut microbiota composition and gastric emptying rates significantly affect steviol glucuronide Tmax and Cmax.
- Analytical variability : Indirect quantification (total – free steviol) introduces error margins, especially at low concentrations .
- Species extrapolation : Rodent-to-human scaling underestimates human renal clearance efficiency, necessitating in vitro hepatocyte/enterocyte models .
Q. How can researchers address contradictions between in vitro and in vivo data on steviol glucuronide’s bioactivity?
- Mechanistic studies : Use TRPM5-knockout β-cell lines to validate target engagement .
- Adduct profiling : Employ LC-MS/MS to detect steviol glucuronide-protein adducts in pancreatic tissue, though prior studies show minimal covalent binding .
- Microbiome modulation : Co-administer probiotics to standardize microbial hydrolysis of steviol glycosides in animal models .
Key Research Gaps
- Mechanistic clarity : Role of TRPM5 in human β-cells and steviol glucuronide’s interaction with other ion channels.
- Long-term exposure : Chronic toxicity studies in humans, given rapid clearance and low adduct formation.
- Microbiome influence : Impact of gut microbiota diversity on steviol glucuronide pharmacokinetics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
